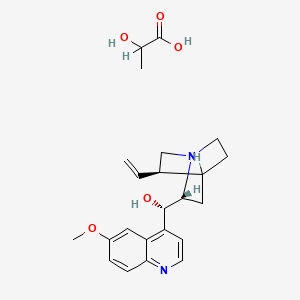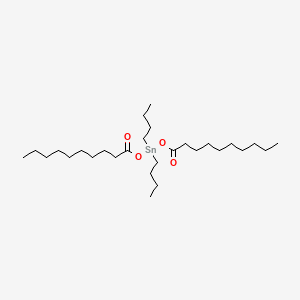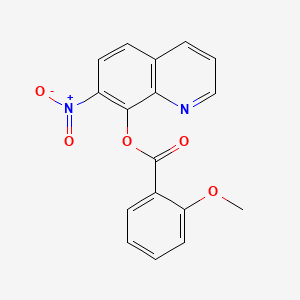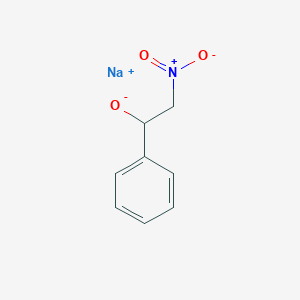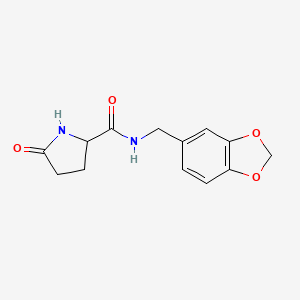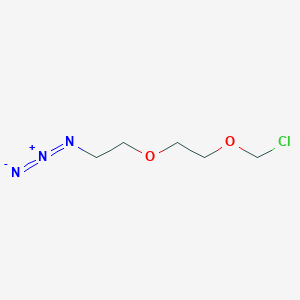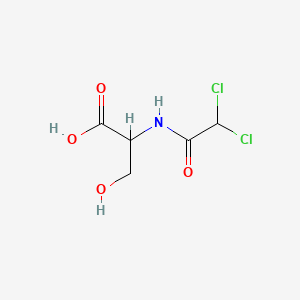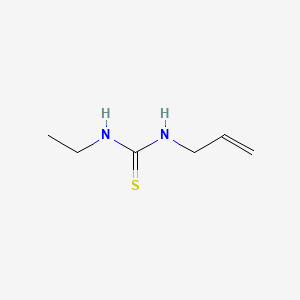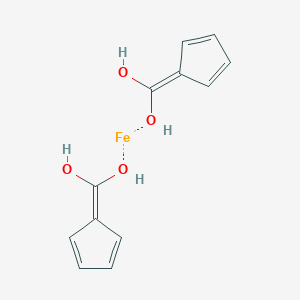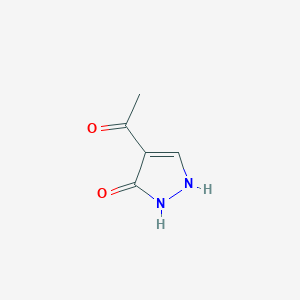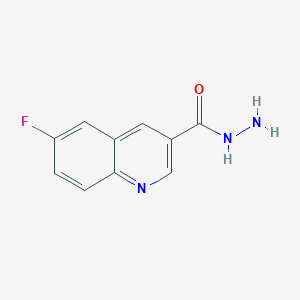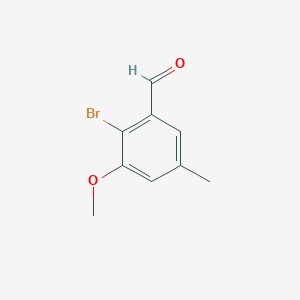
2-Bromo-3-methoxy-5-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-methoxy-5-methylbenzaldehyde: is an organic compound with the molecular formula C9H9BrO2 It is a substituted benzaldehyde, characterized by the presence of a bromine atom, a methoxy group, and a methyl group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxy-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 3-methoxy-5-methylbenzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a solvent such as carbon tetrachloride or chloroform, and a catalyst like iron or aluminum chloride to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-methoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Sodium hydroxide in an aqueous solution at elevated temperatures.
Major Products Formed
Oxidation: 2-Bromo-3-methoxy-5-methylbenzoic acid.
Reduction: 2-Bromo-3-methoxy-5-methylbenzyl alcohol.
Substitution: 2-Hydroxy-3-methoxy-5-methylbenzaldehyde.
Applications De Recherche Scientifique
2-Bromo-3-methoxy-5-methylbenzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-3-methoxy-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the bromine atom and methoxy group can influence the compound’s reactivity and binding affinity to various biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-methoxybenzaldehyde
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- Vanillin (4-Hydroxy-3-methoxybenzaldehyde)
Uniqueness
2-Bromo-3-methoxy-5-methylbenzaldehyde is unique due to the specific arrangement of its substituents on the benzene ring. The presence of both a bromine atom and a methoxy group in the meta positions relative to the aldehyde group imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure makes it valuable for specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C9H9BrO2 |
|---|---|
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
2-bromo-3-methoxy-5-methylbenzaldehyde |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-7(5-11)9(10)8(4-6)12-2/h3-5H,1-2H3 |
Clé InChI |
WGNSFXNQWYJYMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)OC)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


